molecular formula C19H21N7O2 B2770682 (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034472-54-1

(3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

カタログ番号: B2770682
CAS番号: 2034472-54-1
分子量: 379.424
InChIキー: OWXPYEVXIUOPSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The presence of a tetrazole group in its structure suggests it may act as a bioisostere for carboxylic acid groups, potentially enhancing binding affinity and metabolic stability .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of a tetrazole group may enhance its metabolic stability, while the presence of a dimethylpyrimidinyl group may influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on its structural features, it may have potential therapeutic effects in various disease states, including viral infections, inflammation, and cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the tetrazole group in its structure is stable under both acidic and basic conditions, suggesting that the compound may be stable in various physiological environments .

生物活性

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , also known by its CAS number 2097930-93-1 , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a tetrazole ring, a piperidine moiety, and a pyrimidine derivative, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

C19H21N7O2\text{C}_{19}\text{H}_{21}\text{N}_{7}\text{O}_{2}

This complex structure is significant in determining the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole-containing compounds. For instance, compounds similar in structure to the one discussed have shown promising activity against various pathogens:

  • Staphylococcus aureus
  • Escherichia coli

In a comparative study, certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like ampicillin. The minimum inhibitory concentrations (MIC) for some tested compounds ranged from 100 to 400 µg/mL , indicating moderate to good efficacy against these bacteria .

Cytotoxic Effects

Research has also focused on the cytotoxicity of this compound against cancer cell lines. In one study, derivatives of tetrazole were evaluated for their cytotoxic effects using the MTT assay , which measures cell viability. The results indicated that some derivatives exhibited significant cytotoxicity against various carcinoma cell lines:

CompoundCell LineIC50 (µM)
17Liver5.35
17Lung8.74
CisplatinLiver3.78
CisplatinLung6.39

These findings suggest that the compound could serve as a lead for developing new anticancer agents with lower toxicity compared to traditional chemotherapeutics .

The biological activity of tetrazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit the formation of the HIV gp41 six-helix bundle, demonstrating potential as antiviral agents .

Case Studies

  • Antimicrobial Evaluation : A study involving several tetrazole derivatives demonstrated that compounds with similar structures had significant antibacterial effects against clinical isolates of both Gram-positive and Gram-negative bacteria. The results emphasized the importance of structural modifications in enhancing antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Another investigation into the cytotoxic properties of tetrazole derivatives revealed that specific modifications led to increased activity against lung and liver carcinoma cells while maintaining low toxicity towards normal cells. This dual effect is crucial for developing safer therapeutic options .

特性

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-13-9-18(22-14(2)21-13)28-17-7-4-8-25(11-17)19(27)15-5-3-6-16(10-15)26-12-20-23-24-26/h3,5-6,9-10,12,17H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXPYEVXIUOPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。